Comparative δ-Opioid Receptor Antagonist Potency: 4-(3-Hydroxyphenyl)piperidine vs. 4-Phenylpiperidine
4-(3-Hydroxyphenyl)piperidine demonstrates superior competitive antagonist potency at the δ-opioid receptor compared to its simpler analog, 4-phenylpiperidine. This is a foundational differentiator, establishing that the 3-hydroxy moiety is not merely a benign substituent but a critical enhancer of receptor engagement and functional antagonism . This data supports its selection over 4-phenylpiperidine for projects aimed at developing δ-selective antagonists or pan-antagonist leads.
| Evidence Dimension | Competitive Antagonist Potency at δ-Opioid Receptor |
|---|---|
| Target Compound Data | Higher potency (qualitative; acts as competitive antagonist at δ-opioid receptor) |
| Comparator Or Baseline | 4-Phenylpiperidine |
| Quantified Difference | Higher potency than 4-phenylpiperidine |
| Conditions | In vitro competitive antagonism assay at the δ-opioid receptor |
Why This Matters
The enhanced potency translates to a more effective starting point for medicinal chemistry, reducing the need for extensive early-stage optimization and lowering the risk of project attrition due to insufficient target engagement.
